5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-OXA-10-AZATRICYCLO[7.1.0.04,6]DECANE is a tricyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system. This compound is known for its rigid and stable framework, making it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 5-OXA-10-AZATRICYCLO[7.1.0.04,6]DECANE involves several steps. One common method starts with the preparation of a key intermediate, which is then subjected to a series of reactions to form the final tricyclic structure. The synthetic route typically involves:
Formation of the Intermediate: This step often involves the use of endo-carbic anhydride, which undergoes a series of reactions to form a chiral, N-Boc-protected ketone.
Cyclization: The intermediate is then cyclized under specific conditions to form the tricyclic structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
5-OXA-10-AZATRICYCLO[7.1.0.04,6]DECANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to form different products
Scientific Research Applications
5-OXA-10-AZATRICYCLO[7.1.0.04,6]DECANE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-OXA-10-AZATRICYCLO[7.1.0.04,6]DECANE involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in the biochemical pathways and physiological processes within the cell .
Comparison with Similar Compounds
5-OXA-10-AZATRICYCLO[7.1.0.04,6]DECANE can be compared with other similar tricyclic compounds:
10-OXA-4-AZATRICYCLO[5.2.1.02,6]DECANE-3,5-DIONE: This compound has a similar tricyclic structure but includes a dione group, which gives it different chemical properties and reactivity.
4-AZATRICYCLO[5.2.1.02,6]DECANE: This compound lacks the oxygen atom present in 5-OXA-10-AZATRICYCLO[7.1.0.04,6]DECANE, resulting in different chemical behavior and applications
Properties
CAS No. |
880490-15-3 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
5-oxa-10-azatricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C8H13NO/c1-3-7-8(10-7)4-2-6-5(1)9-6/h5-9H,1-4H2 |
InChI Key |
HGVRFKHUUQICIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CCC3C1N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.